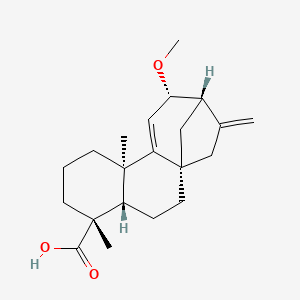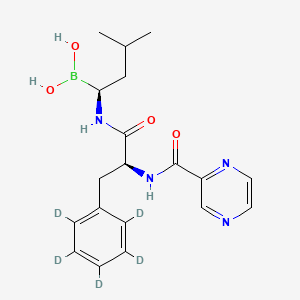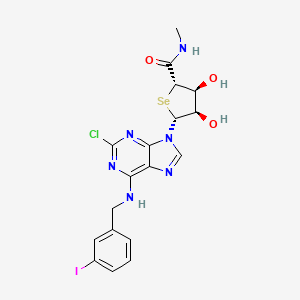
PPAR|A/|A modulator 1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
PPAR|A/|A modulator 1 is a compound that targets peroxisome proliferator-activated receptors (PPARs), which are nuclear hormone receptors involved in the regulation of lipid metabolism, inflammation, and cellular differentiation. These receptors play a crucial role in various physiological processes, including energy homeostasis, immune response, and cell proliferation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of PPAR|A/|A modulator 1 typically involves multiple steps, including the formation of key intermediates and the final coupling reaction. The synthetic routes often require precise control of reaction conditions such as temperature, pH, and solvent choice to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale. This requires optimization of reaction conditions, purification processes, and quality control measures to ensure consistency and safety of the final product .
Chemical Reactions Analysis
Types of Reactions
PPAR|A/|A modulator 1 undergoes various chemical reactions, including:
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce ketones or aldehydes, while reduction reactions may yield alcohols .
Scientific Research Applications
PPAR|A/|A modulator 1 has a wide range of scientific research applications, including:
Mechanism of Action
PPAR|A/|A modulator 1 exerts its effects by binding to PPARs and modulating their activity. This binding leads to the activation or repression of target genes involved in lipid metabolism, inflammation, and cellular differentiation. The molecular targets and pathways involved include the regulation of genes coding for enzymes and proteins that control these physiological processes .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to PPAR|A/|A modulator 1 include other PPAR modulators such as fenofibrate, gemfibrozil, and pioglitazone .
Uniqueness
This compound is unique in its high selectivity and potency for binding to PPARs, which allows for more precise modulation of PPAR activity compared to other modulators. This selectivity reduces the risk of side effects and enhances its therapeutic potential .
Properties
Molecular Formula |
C18H18ClIN6O3Se |
|---|---|
Molecular Weight |
607.7 g/mol |
IUPAC Name |
(2S,3S,4R,5R)-5-[2-chloro-6-[(3-iodophenyl)methylamino]purin-9-yl]-3,4-dihydroxy-N-methylselenolane-2-carboxamide |
InChI |
InChI=1S/C18H18ClIN6O3Se/c1-21-16(29)13-11(27)12(28)17(30-13)26-7-23-10-14(24-18(19)25-15(10)26)22-6-8-3-2-4-9(20)5-8/h2-5,7,11-13,17,27-28H,6H2,1H3,(H,21,29)(H,22,24,25)/t11-,12+,13-,17+/m0/s1 |
InChI Key |
JTDCLAWQNXCGLV-PFHKOEEOSA-N |
Isomeric SMILES |
CNC(=O)[C@@H]1[C@H]([C@H]([C@@H]([Se]1)N2C=NC3=C(N=C(N=C32)Cl)NCC4=CC(=CC=C4)I)O)O |
Canonical SMILES |
CNC(=O)C1C(C(C([Se]1)N2C=NC3=C(N=C(N=C32)Cl)NCC4=CC(=CC=C4)I)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2R,3S,5R)-2-(6-aminopurin-9-yl)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[tert-butyl(dimethyl)silyl]oxyoxolan-3-ol](/img/structure/B12409325.png)
![(5Z)-3-butan-2-yl-5-[(4-hydroxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B12409328.png)
![N-[5-[(2S,5R)-5-(2-hydroxyethyl)-2-methyl-4-propylpiperazine-1-carbonyl]-6,6-dimethyl-1,4-dihydropyrrolo[3,4-c]pyrazol-3-yl]pyridine-2-carboxamide](/img/structure/B12409332.png)
![(4S)-4-[(Z,3R)-3-[(2R,3R,4S,5S,6R)-3-[(2S,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybut-1-enyl]-4-hydroxy-3,5,5-trimethylcyclohex-2-en-1-one](/img/structure/B12409339.png)
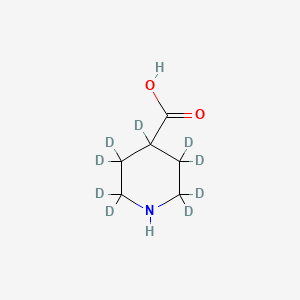
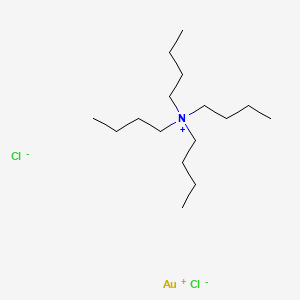
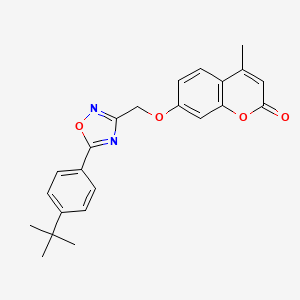

![19,34-bis(4-aminobutyl)-31-(2-amino-2-oxoethyl)-13,25,28-tribenzyl-10,16-bis(1-hydroxyethyl)-7-(hydroxymethyl)-22-(1H-indol-3-ylmethyl)-6,9,12,15,18,21,24,27,30,33,36-undecaoxo-37-[[2-[2-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]propanoylamino]acetyl]amino]-1,2-dithia-5,8,11,14,17,20,23,26,29,32,35-undecazacyclooctatriacontane-4-carboxylic acid](/img/structure/B12409359.png)
